molecular formula C11H10O3 B14805794 (E)-4-Oxobut-2-en-1-yl benzoate

(E)-4-Oxobut-2-en-1-yl benzoate

Cat. No.: B14805794
M. Wt: 190.19 g/mol
InChI Key: JWJNIXCNQIEJFB-SNAWJCMRSA-N
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Description

(E)-4-Oxobut-2-en-1-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 4-oxobut-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Oxobut-2-en-1-yl benzoate typically involves the esterification of benzoic acid with (E)-4-oxobut-2-en-1-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled is also common to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Oxobut-2-en-1-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(E)-4-Oxobut-2-en-1-yl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Oxobut-2-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and (E)-4-oxobut-2-en-1-ol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing metabolic and signaling pathways.

Comparison with Similar Compounds

    Ethyl benzoate: Another ester of benzoic acid, used in similar applications.

    Methyl benzoate: Known for its pleasant aroma and used in perfumes and flavorings.

    Propyl benzoate: Used in the food industry as a preservative.

Uniqueness: (E)-4-Oxobut-2-en-1-yl benzoate is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to other benzoate esters. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

[(E)-4-oxobut-2-enyl] benzoate

InChI

InChI=1S/C11H10O3/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-8H,9H2/b5-4+

InChI Key

JWJNIXCNQIEJFB-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC=CC=O

Origin of Product

United States

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